Isoforsythiaside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

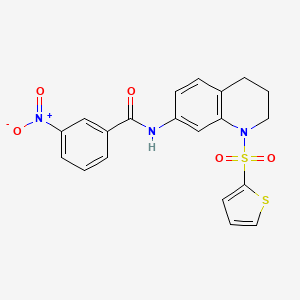

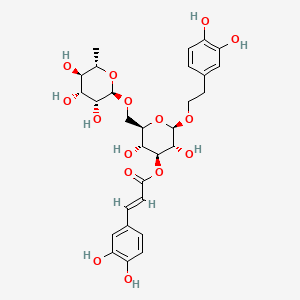

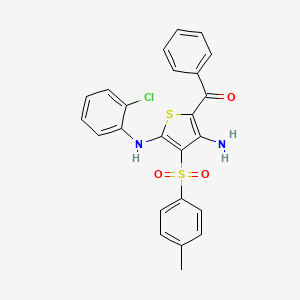

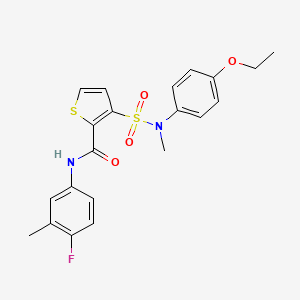

Isoforsythiaside is an antioxidant and antibacterial phenylethanoid glycoside . It is isolated from Forsythia suspensa .

Synthesis Analysis

This compound is a phenylethanoid glycoside isolated from the dried fruit of Forsythia suspensa . It has been confirmed to improve the memory and cognitive abilities of APP/PS1 mice .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves various chemical compounds . The metabolites in the fruits and leaves of F. suspensa during fruit development include phenolic acids, flavonoids, lipids, lignans, and coumarins .

Chemical Reactions Analysis

This compound is a glycoside isomer of Forsythiaside . It has been found to have MICs of 40.83, 40.83, and 81.66 μg/mL for Escherichia coli (E. coli), Pseudomonas aeruginosa (PAO), and Staphylococcus aureus (SA), respectively .

Physical and Chemical Properties Analysis

This compound is a powder that is stable at -20°C for 3 years and at 4°C for 2 years . In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month . Its molecular weight is 624.59 and its formula is C29H36O15 .

Applications De Recherche Scientifique

Antioxidant and Antibacterial Properties

Isoforsythiaside, a phenylethanoid glycoside isolated from Forsythia suspensa, has been identified for its significant antioxidant and antibacterial activities. Qu et al. (2012) described its isolation and structural elucidation, emphasizing its potential as an alternative source of natural antioxidants and antibacterial agents. The study evaluated its effectiveness using the 1-diphenyl-2-picrylhydrazyl scavenging activity method and the in vitro microtitre plate method, confirming its strong activities in these areas (Qu, Zhang, Chai, & Sun, 2012).

Neuroprotective Effects in Alzheimer’s Disease

In the context of Alzheimer’s disease, this compound has shown promising results in improving mitochondrial dysfunction and inhibiting apoptosis, regarded as a therapeutic strategy for this condition. Wang et al. (2020) explored its neuroprotective effects, demonstrating that this compound enhanced cell viability, inhibited mitochondrial apoptosis, and reduced intracellular levels of reactive oxygen species in various cell models. The study highlighted its potential role in reducing anxiety, improving memory and cognitive ability, and mitigating molecular markers associated with Alzheimer's disease through the PI3K/AKT signaling pathway (Wang, Hao, Liu, Li, Yuan, Lee, Bai, & Wang, 2020).

Mécanisme D'action

Isoforsythiaside exerts a protective effect against Alzheimer’s disease by enhancing the expression levels of anti-apoptosis proteins and reducing the expression levels of pro-apoptosis proteins of B-cell lymphoma-2 (BCL-2) family members though activating the PI3K/AKT pathway . It also regulates toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Forsythoside I is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to regulate toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways .

Cellular Effects

Forsythoside I has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have effects of cardiovascular protection, anti-inflammation, anti-oxidation, and neuroprotection .

Molecular Mechanism

The molecular mechanism of Forsythoside I involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported to inhibit the activation of the NLRP3 pathway and induce Sirt1 activation .

Temporal Effects in Laboratory Settings

The effects of Forsythoside I change over time in laboratory settings. It has been reported that Forsythoside B, a similar compound, counteracted cognitive decline, ameliorated the deposition of amyloid-beta (Aβ) and the phosphorylation of tau protein, and attenuated the activation of microglia and astrocytes in the cortex and hippocampus .

Dosage Effects in Animal Models

The effects of Forsythoside I vary with different dosages in animal models. For instance, Forsythoside A, a similar compound, has been reported to exert neuroprotective effects by activating Nrf2 and endoplasmic reticulum stress pathway to reduce cerebral ischemic damage .

Metabolic Pathways

Forsythoside I is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, Forsythoside A and B are reported to be involved in the phenylpropanoid pathway .

Transport and Distribution

Forsythoside I is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It is known that Forsythoside I is primarily located in the nucleus .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBWXABVALDGQ-GCELSKRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known mechanisms of action of Isoforsythiaside, and what are its key targets?

A: this compound (IFY) exhibits its effects through various mechanisms. Studies suggest that IFY can attenuate Alzheimer's disease by regulating mitochondrial function via the PI3K/AKT pathway. [] Additionally, IFY has been shown to alleviate renal fibrosis by inhibiting the activity of methyltransferase-like 3 (METTL3), specifically reducing the m6A modification of EVL mRNA in an IGF2BP2-dependent manner. This, in turn, suppresses the TGF-β1/Smad3 signaling pathway, which plays a crucial role in renal fibrosis progression. [] Furthermore, research indicates that IFY exhibits antioxidant and antibacterial properties. []

Q2: What role does this compound play in treating influenza virus pneumonia and novel coronavirus pneumonia?

A: While this compound itself has not been specifically studied in the context of influenza virus pneumonia and novel coronavirus pneumonia, it is a key component of the traditional Chinese medicine formula Lianhua Qingwen (LHQW). Network pharmacology analysis suggests that LHQW, and potentially IFY, might exert therapeutic effects by targeting multiple pathways related to these diseases, including IL-17, T cell receptor, Th17 cell differentiation, TNF, toll-like receptor, MAPK, and apoptosis pathways. [] Further research is needed to elucidate the specific contributions and mechanisms of IFY in this context.

Q3: How does this compound interact with key targets in Alzheimer's disease?

A: In APPswe/PSEN1dE9 transgenic (APP/PS1) models and Aβ1-42-induced U251 cells, IFY was shown to improve mitochondrial function and reduce apoptosis. [] It achieves this by activating the PI3K/AKT pathway, leading to changes in the expression of B-cell lymphoma-2 (BCL-2) family members, ultimately protecting against neuronal damage. []

Q4: What is the role of molecular docking studies in understanding this compound's activity?

A: Molecular docking studies have been employed to understand how IFY interacts with potential targets. One study showed that IFY exhibited strong binding affinity to targets like 3C-like protease (3CL), angiotensin-converting enzyme 2 (ACE2), cyclooxygenase-2 (COX2), hemagglutinin (HA), interleukin-6 (IL-6), and neuraminidase (NA), which are relevant in various disease contexts. [] These findings provide insights into the potential molecular mechanisms of IFY and highlight its possible therapeutic applications.

Q5: How is this compound quantified in complex mixtures like Lianhua Qingwen capsules?

A: High-performance liquid chromatography with diode array detector (HPLC-DAD) is commonly used for quantifying IFY in complex mixtures like Lianhua Qingwen capsules. [, ] This method allows for simultaneous determination of multiple bioactive ingredients, including IFY, enabling comprehensive quality assessment of the formulation. []

Q6: Are there any known structure-activity relationship (SAR) studies for this compound?

A: While the provided research papers don't delve into specific SAR studies for IFY, they highlight its structural characteristics. [] Further research exploring the relationship between structural modifications of IFY and its biological activity, potency, and selectivity would be valuable for optimizing its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B2953789.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2953800.png)

![2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2953801.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953806.png)